5-(4-methoxy-2-nitrophenyl)-N-phenylfuran-2-carboxamide
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Overview
Description
5-(4-methoxy-2-nitrophenyl)-N-phenylfuran-2-carboxamide is an organic compound that features a furan ring substituted with a carboxamide group, a methoxy group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxy-2-nitrophenyl)-N-phenylfuran-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy and Nitro Groups: The methoxy and nitro groups can be introduced via electrophilic aromatic substitution reactions. Common reagents include methanol and nitric acid.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the furan ring with an appropriate amine, such as aniline, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxy-2-nitrophenyl)-N-phenylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and alkoxide ions.
Major Products
Oxidation: Formation of 5-(4-hydroxy-2-nitrophenyl)-N-phenylfuran-2-carboxamide.
Reduction: Formation of 5-(4-methoxy-2-aminophenyl)-N-phenylfuran-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-methoxy-2-nitrophenyl)-N-phenylfuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(4-methoxy-2-nitrophenyl)-N-phenylfuran-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structural features, including the furan ring and the nitrophenyl group, allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(4-methoxy-2-nitrophenyl)-N-phenylfuran-2-carboxamide: Unique due to its specific substitution pattern on the furan ring.
5-(4-hydroxy-2-nitrophenyl)-N-phenylfuran-2-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
5-(4-methoxy-2-aminophenyl)-N-phenylfuran-2-carboxamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-(4-methoxy-2-nitrophenyl)-N-phenylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-24-13-7-8-14(15(11-13)20(22)23)16-9-10-17(25-16)18(21)19-12-5-3-2-4-6-12/h2-11H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTGOJLCSRJFBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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